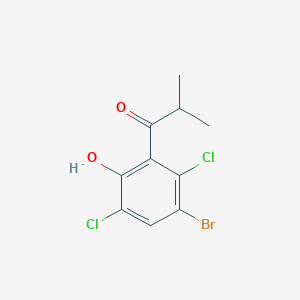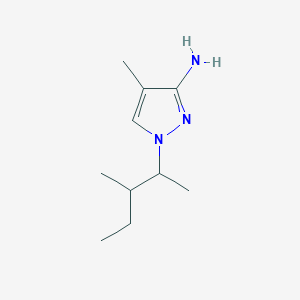
4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions One common method involves the reaction of 3-methylpentan-2-one with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced amines or alcohols.
Scientific Research Applications
4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: An organic compound used as a solvent and in the production of lubricant oil additives.
Methyl-4-((1-hydroxy-3-methylpentan-2-yl)amino)-3-methyl-4-oxobutanoate: A fatty acid methyl ester with various applications.
Uniqueness
4-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific structure and the presence of both a pyrazole ring and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
4-methyl-1-(3-methylpentan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7(2)9(4)13-6-8(3)10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12) |
InChI Key |
SPVKSNOHADHFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


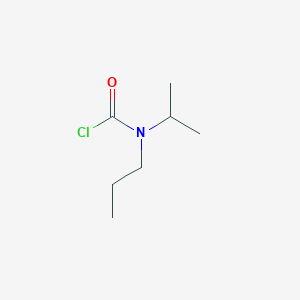
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
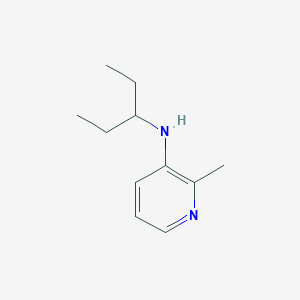
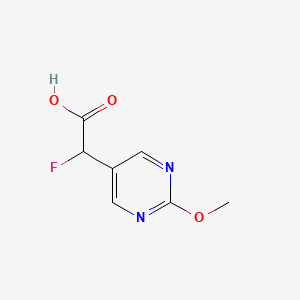
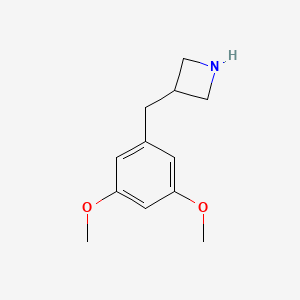
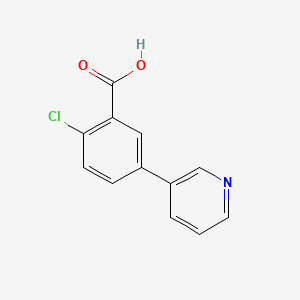
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)
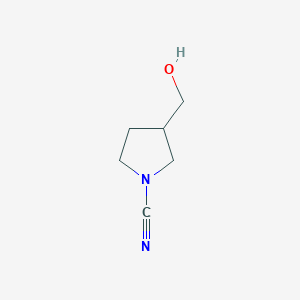
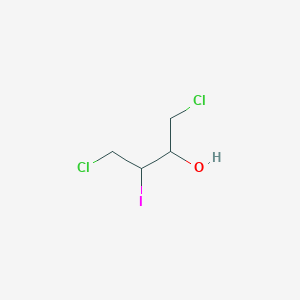
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13312185.png)
amine](/img/structure/B13312193.png)

